Boc-Ala-Met-OH

Description

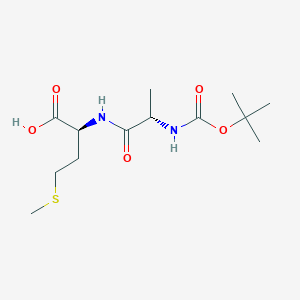

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-8(14-12(19)20-13(2,3)4)10(16)15-9(11(17)18)6-7-21-5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLVVUWWZRNUQV-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Ala Met Oh and Its Analogues

Solution-Phase Peptide Synthesis (LPPS/SolPPS) Approaches

Solution-phase synthesis offers a high degree of flexibility and control over the reaction conditions, making it a preferred method for the preparation of well-defined peptide fragments like Boc-Ala-Met-OH. bachem.com

The most common strategy for synthesizing this compound in solution is through stepwise elongation. This involves the sequential coupling of the constituent amino acids, starting from the C-terminal residue. tandfonline.comsquarespace.com In this case, methionine (Met) is the C-terminal amino acid and alanine (B10760859) (Ala) is the N-terminal amino acid. The process involves protecting the amino group of alanine and the carboxyl group of methionine, followed by the formation of a peptide bond between the activated carboxyl group of alanine and the free amino group of methionine.

The first step in the synthesis is the protection of the amino group of alanine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. umich.edu This protection prevents the amino group of alanine from participating in unwanted side reactions during the coupling process. The resulting Boc-Ala-OH can then be used to acylate the N-terminus of the methionine residue. creative-peptides.com N-terminal modification is a crucial step that can also influence the stability and biological activity of the resulting peptide. creative-peptides.com

To facilitate the formation of the peptide bond, the carboxyl group of the incoming N-terminally protected amino acid (Boc-Ala-OH) must be activated. bachem.comthermofisher.com This activation makes the carboxyl carbon more susceptible to nucleophilic attack by the amino group of methionine. Several methods exist for carboxyl activation, often involving the in-situ formation of a reactive intermediate. squarespace.com

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. peptide.com Over the years, a variety of coupling reagents have been developed and optimized for peptide synthesis.

Stepwise Elongation Strategies

Optimization of Coupling Reagents for Dipeptide Formation

Carbodiimide-Based Reagents (e.g., DCC, EDC) and Additives (e.g., HOBt)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are classic coupling reagents. thermofisher.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com However, this intermediate can be unstable and prone to racemization. peptide.com

To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in conjunction with carbodiimides. peptide.comcreative-peptides.compharm.or.jp HOBt reacts with the O-acylisourea to form a more stable and less reactive HOBt active ester, which then reacts with the amine component to form the peptide bond with minimal racemization. nih.govluxembourg-bio.com The combination of DCC/HOBt or EDC/HOBt is a well-established and cost-effective method for peptide bond formation. pharm.or.jpuni-kiel.de The reaction rate in these couplings is often independent of the HOBt concentration, indicating that the formation of the O-acylisourea is the rate-determining step. luxembourg-bio.com

Table 1: Comparison of Carbodiimide-Based Coupling Reactions

| Coupling Reagent | Additive | Key Features | Byproduct |

|---|---|---|---|

| DCC | HOBt | Cost-effective, minimizes racemization. peptide.compharm.or.jp | Dicyclohexylurea (DCU), poorly soluble. peptide.com |

Phosphonium (B103445)/Uronium Salt Coupling Agents (e.g., PyBOP, HBTU)

Phosphonium and uronium salt-based reagents are highly efficient coupling agents that have become standard in modern peptide synthesis. fiveable.me

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium salt that rapidly activates carboxylic acids to form active esters. creative-peptides.comfiveable.meomanchem.com It is often used with HOBt to further enhance reaction efficiency and product purity. creative-peptides.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt reagent that is also widely used for preparing amides. wikipedia.orgfiveable.me A key advantage of PyBOP is that it does not lead to the formation of guanidinylated by-products, which can be a side reaction with uronium-based reagents like HBTU. sigmaaldrich.com PyBOP is particularly effective for sterically hindered couplings. fiveable.me

Table 2: Comparison of Phosphonium/Uronium Salt Coupling Agents

| Coupling Agent | Type | Advantages | Potential Side Reactions |

|---|---|---|---|

| HBTU | Uronium Salt | Highly reactive, efficient. fiveable.meomanchem.com | Can cause guanidinylation. sigmaaldrich.com |

Biomimetic Coupling Approaches (e.g., T3P)

Biomimetic coupling approaches aim to replicate the efficiency and specificity of natural peptide bond formation. One such reagent that has gained prominence is propylphosphonic anhydride (B1165640) (T3P®). wikipedia.org T3P® is recognized as a green coupling reagent due to its non-toxic and non-allergenic nature, and its byproducts are water-soluble, which simplifies the purification process. curiaglobal.comyoutube.com It functions by activating the carboxylic acid of the N-protected amino acid, facilitating its reaction with the amine component. wikipedia.orgyoutube.com

The use of T3P® has been demonstrated to be effective in both solution-phase and solid-phase peptide synthesis (SPPS). curiaglobal.comrsc.orgresearchgate.net In solution-phase synthesis, T3P® promotes rapid and efficient peptide bond formation with minimal epimerization. researchgate.netacs.org Studies have shown that peptide bond formation using T3P® can occur in minutes with high efficiency, generating water-soluble by-products, and is compatible with both N-Boc and N-Fmoc protected amino acids. researchgate.net For instance, the coupling of Boc-Phe-OH with HCl.H-Phe-OBn in the presence of T3P and a base like diisopropylethylamine (DIPEA) proceeds efficiently. acs.org T3P® has also been successfully applied in the synthesis of various peptides with satisfactory purity under mild conditions in SPPS. curiaglobal.com

The general mechanism of T3P®-mediated coupling involves the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine group of the other amino acid. youtube.com This process is considered biomimetic as it is similar to the activation of carboxylic moieties by ATP-grasp enzymes in metabolic pathways. researchgate.net The choice of solvent can influence the reaction, with ethyl acetate (B1210297) being a common choice. wikipedia.orgyoutube.com

Table 1: Application of T3P® in Peptide Synthesis

| Application | Key Findings | References |

| Solution-Phase Peptide Synthesis (SolPPS) | Rapid and efficient peptide bond formation with no epimerization. researchgate.net | researchgate.net |

| Solid-Phase Peptide Synthesis (SPPS) | Successful synthesis of various peptides with satisfactory purity under mild conditions. curiaglobal.com | curiaglobal.com |

| Green Chemistry | Classified as a green coupling reagent due to its low toxicity and water-soluble byproducts. curiaglobal.com | curiaglobal.com |

Fragment Condensation Strategies

Fragment condensation involves the synthesis of smaller peptide fragments which are then coupled together to form the final, larger peptide. This strategy is particularly useful for the synthesis of longer peptides and can help to avoid the accumulation of side products that can occur with stepwise synthesis.

The synthesis of this compound via fragment condensation typically involves the coupling of an N-terminally protected alanine derivative, such as Boc-Ala-OH, with a C-terminally protected methionine derivative, such as L-Methionine methyl ester. The coupling reaction is facilitated by a coupling agent, which activates the carboxyl group of Boc-Ala-OH. jpt.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. jpt.comamericanpeptidesociety.org

For example, a protected dipeptide ester, Boc-Ala-Met-OMe, can be synthesized by coupling Boc-Ala-OH and L-Methionine methyl ester. Following the successful coupling, the C-terminal ester protecting group is removed to yield the desired this compound. This final deprotection step is typically achieved through saponification, using a base such as sodium hydroxide (B78521). acs.org

Protecting Group Orthogonalities and Selective Deprotection

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions. jpt.com An orthogonal protection strategy employs protecting groups that can be removed under different conditions, allowing for selective deprotection at specific stages of the synthesis. iris-biotech.deiris-biotech.decreative-peptides.com This is essential for both stepwise synthesis and fragment condensation approaches. iris-biotech.demasterorganicchemistry.com

The most common orthogonal protection scheme in modern solid-phase peptide synthesis is the Fmoc/tBu strategy, where the base-labile Fmoc group protects the N-terminus and acid-labile t-butyl-based groups protect the side chains. iris-biotech.deiris-biotech.deamericanpeptidesociety.org In the context of this compound synthesis, which often utilizes Boc/Bzl or similar strategies in solution-phase, the principle of orthogonality remains critical. masterorganicchemistry.combachem.com For instance, the N-terminal Boc group is acid-labile, while a C-terminal ester group can be removed under basic conditions, representing an orthogonal pair. masterorganicchemistry.comorganic-chemistry.org

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. americanpeptidesociety.orgorganic-chemistry.orgmasterorganicchemistry.com Its removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comnih.gov The reaction proceeds through the formation of a tert-butyl cation, which is then scavenged. organic-chemistry.org

Table 2: Conditions for Acid-Labile Boc Group Removal

| Reagent | Conditions | Notes | References |

| Trifluoroacetic Acid (TFA) | Typically 25-50% in Dichloromethane (B109758) (DCM) | A common and effective reagent for Boc deprotection. acs.orgmasterorganicchemistry.comnih.gov | acs.orgmasterorganicchemistry.comnih.gov |

| Hydrochloric Acid (HCl) in Polyfluorinated Alcohol | 0.1 M HCl in hexafluoroisopropanol or trifluoroethanol | Can remove Boc and other acid-labile groups. researchgate.net | researchgate.net |

| TMS Triflate in the presence of Lutidine | Mild acidic conditions | Used for selective cleavage of the Boc group. nih.gov | nih.gov |

The final step in the synthesis of this compound from its corresponding ester is the hydrolysis of the C-terminal ester group. acs.org This is most commonly achieved through saponification, which involves treating the peptide ester with a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a suitable solvent mixture, often containing water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107). acs.org

The reaction conditions for ester hydrolysis must be mild enough to avoid side reactions, such as the epimerization of the C-terminal amino acid or the hydrolysis of the Boc protecting group, which is generally stable to basic conditions. organic-chemistry.org The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the ester to the carboxylic acid. Following the hydrolysis, the reaction mixture is acidified to protonate the carboxylate and allow for the extraction and purification of the final product, this compound.

Acid-Labile Boc Group Removal

Influence of Reaction Conditions on Synthetic Yield and Purity

The yield and purity of the synthesized this compound are significantly influenced by various reaction conditions throughout the synthetic process. iris-biotech.deresearchgate.net These factors include the choice of coupling reagents, solvents, temperature, and reaction time.

The selection of the coupling reagent is critical. jpt.comiris-biotech.de While highly reactive coupling reagents can lead to faster reaction times, they may also increase the risk of side reactions and racemization. jpt.com The use of additives like HOBt with carbodiimides is a common strategy to improve purity. americanpeptidesociety.org The choice of solvent is also important as it affects the solubility of the reactants and can influence the reaction rate and the formation of byproducts. iris-biotech.deresearchgate.net

Table 3: Factors Influencing Yield and Purity in this compound Synthesis

| Factor | Influence on Yield and Purity | References |

| Coupling Reagent | The choice of coupling reagent and additives affects reaction efficiency and the extent of side reactions like racemization. jpt.comamericanpeptidesociety.orgiris-biotech.de | jpt.comamericanpeptidesociety.orgiris-biotech.de |

| Solvent | Affects the solubility of reactants and can influence reaction rates and byproduct formation. iris-biotech.deresearchgate.net | iris-biotech.deresearchgate.net |

| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions and product degradation. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Reaction Time | Must be optimized to ensure complete conversion while minimizing the formation of impurities. gyrosproteintechnologies.com | gyrosproteintechnologies.com |

| Purity of Starting Materials | The purity of the initial protected amino acids directly impacts the purity of the final peptide. |

Solvent Systems and Reaction Temperature

The choice of solvent is critical in solution-phase synthesis as it must dissolve the reactants and facilitate the reaction. Common solvents for peptide coupling include dichloromethane (DCM), dimethylformamide (DMF), and N-methylpyrrolidone (NMP). bachem.comresearchgate.net The combination of the tertiary amine and solvent can significantly impact side reactions. For instance, using N-methylpiperidine in dichloromethane is effective at minimizing urethane (B1682113) formation, a common side reaction. researchgate.net In some cases, aqueous DMF has been shown to be a suitable solvent for mixed anhydride generation and coupling. researchgate.net

Reaction temperature is another crucial parameter. While many coupling reactions are initiated at low temperatures (e.g., 0°C or in an ice bath) to control the reaction rate and reduce side reactions, they are often allowed to warm to room temperature for a period to ensure completion. tandfonline.com For certain challenging couplings, elevated temperatures may be employed to overcome steric hindrance or aggregation issues. peptide.com

Minimization of Racemization during Coupling Reactions

Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, is a major concern in peptide synthesis. bachem.com The activation of the carboxylic acid group of the N-protected amino acid (Boc-Ala-OH in this case) can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. nih.gov

Several strategies are employed to suppress racemization:

Coupling Reagents and Additives: The choice of coupling reagent is paramount. While carbodiimides like DCC and EDC are widely used, they can cause racemization unless paired with additives. bachem.comjpt.com Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, Oxyma Pure®) are highly effective at suppressing racemization by forming less reactive activated esters. bachem.compeptide.com Phosphonium and uronium salts like PyBOP and HATU are also known for their high coupling efficiency and low racemization risk. jpt.com

Base Selection: The base used to neutralize the amino acid salt and facilitate the coupling reaction can influence racemization. bachem.com Weaker bases, such as N-methylmorpholine (NMM) or collidine, are often preferred over stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) when there is a high risk of racemization. bachem.comresearchgate.net

Solvent Choice: The polarity and nature of the solvent can also play a role. For instance, using tetrahydrofuran (THF) as a solvent has been shown to result in less racemization compared to halogen-containing solvents. researchgate.net

| Factor | Strategy for Minimizing Racemization |

| Coupling Reagent | Use of phosphonium (e.g., PyBOP) or uronium (e.g., HATU) salts. jpt.com |

| Additives | Addition of HOBt, HOAt, or Oxyma Pure® when using carbodiimides. bachem.com |

| Base | Use of weaker bases like N-methylmorpholine (NMM) or collidine. bachem.comresearchgate.net |

| Solvent | Preference for solvents like tetrahydrofuran (THF) over halogenated solvents. researchgate.net |

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers significant advantages over solution-phase methods, including simplified purification and the ability to use excess reagents to drive reactions to completion. csbio.comiris-biotech.de In Boc-SPPS, the peptide is assembled on a solid support (resin), with the N-terminus of the growing peptide chain temporarily protected by a tert-butyloxycarbonyl (Boc) group. proteogenix.sciencebachem.com

Resin Selection and Functionalization for Boc-SPPS

The choice of resin is fundamental to the success of SPPS. The resin must be chemically inert to the reaction conditions and swell appropriately in the solvents used. bachem.com For Boc-SPPS, polystyrene resins cross-linked with divinylbenzene (B73037) are common. bachem.com

Key resins and linkers for Boc-SPPS include:

Merrifield Resin: A chloromethylated polystyrene resin, the original support for SPPS. iris-biotech.de

PAM Resin: A phenylacetamidomethyl-functionalized resin that is more acid-stable than Merrifield resin, making it suitable for synthesizing longer peptides. iris-biotech.debiosynth.com

MBHA and BHA Resins: Amino-functionalized resins used for the synthesis of C-terminal peptide amides. iris-biotech.de

Oxime Resin: A resin compatible with Boc chemistry for specialized applications. iris-biotech.de

The first amino acid (Methionine in this case) is attached to the functionalized resin through its C-terminus. peptide.com

| Resin Type | Linker/Functional Group | Typical Application |

| Merrifield | Chloromethyl | Peptide acids |

| PAM | Phenylacetamidomethyl | Longer peptide acids |

| MBHA/BHA | Methylbenzhydrylamine/Benzhydrylamine | Peptide amides |

| Oxime | Oxime | Specialized synthesis |

Iterative Deprotection and Coupling Cycles

The synthesis of the peptide chain proceeds through a series of repetitive cycles, each consisting of two main steps: deprotection and coupling. beilstein-journals.org

Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound amino acid. This is typically achieved using a moderately strong acid, such as 20-50% trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM). proteogenix.sciencepeptide.com This step exposes a free amine, which is then neutralized.

Neutralization: After deprotection, the N-terminal amine exists as a TFA salt and must be neutralized to a free amine before the next coupling step. peptide.com This is often done with a solution of a tertiary amine like diisopropylethylamine (DIEA). peptide.com In situ neutralization protocols, where neutralization occurs simultaneously with coupling, have been developed to improve efficiency, especially for difficult sequences. nih.gov

Coupling: The next Boc-protected amino acid (Boc-Ala-OH) is activated and coupled to the free amine of the resin-bound methionine. This process is repeated until the desired dipeptide sequence is assembled. beilstein-journals.org Excess reagents are removed by simple filtration and washing of the resin. iris-biotech.de

Cleavage from Solid Support and Final Processing

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and any side-chain protecting groups must be removed. proteogenix.sciencepowdersystems.com In Boc-SPPS, this final step is typically accomplished using a very strong acid. csbio.com

Cleavage Reagent: Anhydrous hydrogen fluoride (B91410) (HF) is the most common reagent used for cleaving the peptide from the resin and removing most benzyl-based side-chain protecting groups. nih.gov This process requires specialized, HF-resistant apparatus. nih.gov

Scavengers: During cleavage, reactive carbocations are generated, which can lead to unwanted side reactions with nucleophilic amino acid residues like methionine and tryptophan. proteogenix.sciencepeptide.com To prevent this, "scavengers" such as dithioethane (DTE), triethylsilane, or phenol (B47542) are added to the cleavage mixture to trap these reactive species. proteogenix.sciencepeptide.com

Final Processing: After cleavage, the strong acid is evaporated, and the crude peptide is precipitated, typically with cold ether. csbio.com The final product is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). csbio.com

Chemo-Enzymatic Synthesis (CEPS) Approaches

Chemo-enzymatic peptide synthesis (CEPS) is an emerging methodology that combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. bachem.commdpi.com This approach can offer excellent regio- and stereoselectivity, completely avoiding racemization. mdpi.com

In the context of this compound, a CEPS approach could involve the use of a ligase enzyme, such as a peptiligase, to form the peptide bond between Boc-Ala and a suitable methionine derivative. bachem.comgoogle.com The process typically operates in aqueous solutions under near-neutral pH conditions. bachem.com While the synthesis of short peptides like dipeptides is feasible, CEPS is particularly advantageous for the ligation of larger peptide fragments. mdpi.com One strategy involves the enzymatic coupling of an N-protected amino acid ester (the acyl donor) with another amino acid (the nucleophile). google.com For example, an enzyme could catalyze the reaction between a Boc-alanine ester and methionine to form this compound.

Enzyme-Catalyzed Peptide Bond Formation with Boc-Protected Precursors

The use of enzymes as catalysts in peptide synthesis offers several advantages, including high stereospecificity, milder reaction conditions, and reduced side reactions compared to traditional chemical methods. ubc.ca Proteases, which naturally hydrolyze peptide bonds, can be employed to catalyze the reverse reaction—peptide bond formation—under specific conditions. ubc.ca

For the synthesis of dipeptides like this compound, proteases such as thermolysin and papain are commonly utilized. pnas.orgnih.gov The general principle involves the reaction of an N-terminally protected amino acid ester (the acyl donor) with a free amino acid or peptide (the nucleophile). In the case of this compound synthesis, a suitable precursor would be a Boc-L-alanine ester reacting with L-methionine.

Thermolysin, a thermostable metalloproteinase, has been successfully used to catalyze the synthesis of various protected di- and tripeptide esters. nih.gov For instance, studies have reported the synthesis of Z-Asn-Leu-OEt and Boc-Asn-Leu-Gly-OEt using thermolysin. nih.gov While direct synthesis of this compound catalyzed by thermolysin is not explicitly detailed in the provided results, the successful synthesis of analogous peptides suggests its potential applicability. The enzyme's specificity for the amino acid at the P1' position (the amino group donor) is a critical factor.

Papain, a cysteine protease, has also been employed in the enzymatic synthesis of peptides, such as in the preparation of Boc-Asp(Bzl)-Tyr-N2H2Ph. pnas.org It has been noted that different proteases exhibit distinct substrate specificities. For example, while thermolysin was inefficient for coupling with tyrosine derivatives, papain proved effective. pnas.org This highlights the importance of selecting the appropriate enzyme for a specific peptide sequence.

The reaction conditions, including pH, temperature, and solvent, play a crucial role in shifting the equilibrium towards synthesis rather than hydrolysis. ubc.ca For example, the optimal pH for N-Ac-Phe-Gly-NH2 synthesis using chymotrypsin (B1334515) was found to be 8.98.

Substrate Specificity of Biocatalysts for Boc-Amino Acids

The success of enzyme-catalyzed peptide synthesis is heavily dependent on the substrate specificity of the biocatalyst. Enzymes exhibit a high degree of selectivity for both the acyl donor (the N-protected amino acid) and the nucleophile (the amino acid or peptide with a free amino group).

Acyl Donor Specificity: The nature of the N-terminal protecting group can influence the efficiency of the enzymatic reaction. While the Boc (tert-butyloxycarbonyl) group is widely used in peptide synthesis, some studies have indicated that other protecting groups might lead to higher yields with certain enzymes. For instance, in the thermolysin-catalyzed synthesis of asparagine-containing peptides, Z (benzyloxycarbonyl) and Moz (p-methoxybenzyloxycarbonyl) protected L-asparagine gave higher yields than the Boc-protected counterpart. ubc.ca

The amino acid side chain of the acyl donor is also a key determinant of substrate recognition. For example, chymotrypsin shows a strong preference for aromatic amino acids like tyrosine, tryptophan, and phenylalanine. Thermolysin, on the other hand, typically catalyzes the formation of peptide bonds at the amino side of hydrophobic amino acids.

Nucleophile (Amino Component) Specificity: The amino acid that provides the free amino group (the nucleophile) also significantly impacts the reaction. Some amino acids or their derivatives may be poor substrates for certain enzymes. For instance, tyrosine derivatives were found to be unsuitable acceptor nucleophiles for thermolysin-catalyzed reactions. pnas.org Similarly, H-Cys(Bzl)-OtBu and H-Cys(Bzl)-Pro-Leu-Gly-NH2 were inadequate amino components for thermolysin-catalyzed coupling with Moz-Asn-OH or Z-Asn-OH. nih.gov

Recent research has focused on expanding the substrate scope of biocatalysts through methods like metagenome mining to discover novel enzymes with unique specificities. nih.gov For example, newly discovered opine dehydrogenases exhibit a preference for negatively charged polar amino acids, a previously unprecedented specificity. nih.gov Protein engineering and directed evolution are also powerful tools to alter the substrate specificity of existing enzymes to accommodate non-natural or less favored amino acids. chemrxiv.orgacs.org

Table 1: Examples of Enzyme-Catalyzed Peptide Synthesis with Boc-Protected Precursors

| Enzyme | Acyl Donor | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thermolysin | Boc-Asn-OH | H-Leu-Gly-OEt | Boc-Asn-Leu-Gly-OEt | <50% | nih.gov |

| Papain | Boc-Asp(Bzl)-OH | H-Tyr-N2H2Ph | Boc-Asp(Bzl)-Tyr-N2H2Ph | 33% | pnas.org |

| α-Chymotrypsin | Boc-Asp(Bzl)-Tyr-OEt | H-Met-Gly-N2H2Ph | Boc-Asp(Bzl)-Tyr-Met-Gly-N2H2Ph | 48% | pnas.org |

| Papain | Boc-Met-OMe | H-Gly-N2H2Ph | Boc-Met-Gly-N2H2Ph | 61% | pnas.org |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In peptide synthesis, which traditionally involves large quantities of organic solvents and reagents, adopting greener practices is of significant importance. tandfonline.comrsc.org

Solvent Reduction and Alternative Media (e.g., Ionic Liquids)

A major focus of greening peptide synthesis is the reduction of hazardous solvents like N,N-dimethylformamide (DMF), which is classified as a Substance of Very High Concern (SVHC). tandfonline.com Strategies for solvent reduction include process optimization, such as using automated microwave peptide synthesizers that can decrease solvent consumption by up to 90%. weizmann.ac.il

The use of alternative, more environmentally benign solvents is another key approach. tandfonline.com Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as promising alternative reaction media for peptide synthesis. arkat-usa.orguni-bonn.deias.ac.in ILs offer several advantages, including low vapor pressure, high thermal and chemical stability, and the ability to dissolve a wide range of polar and nonpolar compounds. uni-bonn.de

Research has shown that chemical peptide coupling can be efficiently performed in ionic liquids, often resulting in crude products of higher purity compared to reactions in conventional solvents like dichloromethane or THF. arkat-usa.org The use of basic ionic liquids can also eliminate the need for an external base in the coupling reaction. ias.ac.in Furthermore, ionic liquids can be recycled, further enhancing the sustainability of the process. uni-bonn.deias.ac.in Some studies have demonstrated the use of ionic liquids as soluble supports for peptide synthesis, simplifying purification procedures. nih.govacs.org

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Traditional peptide synthesis methods, particularly solid-phase peptide synthesis (SPPS), often have poor atom economy due to the use of excess amino acids, coupling reagents, and protecting groups that are ultimately discarded as waste. chemrxiv.org

Several strategies are being explored to improve the atom economy of peptide synthesis. One approach is the development of solvent-free and metal-free methods. For example, a method for peptide synthesis via the regioselective C–N bond cleavage of lactams has been developed that eliminates the need for condensation agents and exhibits high atom economy. rsc.org

Another strategy involves synthesizing peptides in the N- to C-direction, which can reduce the reliance on protecting groups. chemrxiv.orgacs.org This "inverse" solid-phase peptide synthesis (ISPPS) can be more atom-economic as it avoids the use of expensive coupling activators and is compatible with water-containing solutions. acs.orgacs.org

Chemo-enzymatic peptide synthesis (CEPS) also contributes to waste minimization by reducing the quantity of hazardous reagents required compared to standard SPPS methods. tandfonline.com By combining the selectivity of enzymes with efficient chemical steps, CEPS offers a more sustainable and potentially more cost-effective alternative for manufacturing complex peptides. tandfonline.com

Table 2: Green Chemistry Approaches in Peptide Synthesis

| Green Chemistry Principle | Strategy | Example/Benefit | Reference |

|---|---|---|---|

| Solvent Reduction | Automated Microwave Synthesis | Up to 90% solvent reduction. | weizmann.ac.il |

| Alternative Media | Ionic Liquids | Recyclable, high purity of crude product, can eliminate need for external base. | arkat-usa.orguni-bonn.deias.ac.in |

| Atom Economy | N- to C-Directional Synthesis | Reduces reliance on protecting groups and coupling reagents. | chemrxiv.orgacs.org |

| Waste Minimization | Chemo-enzymatic Peptide Synthesis (CEPS) | Reduces the use of hazardous reagents. | tandfonline.com |

| Solvent-Free Reactions | C–N Bond Cleavage of Lactams | Eliminates the need for condensation agents. | rsc.org |

Chemical Transformations and Reactivity of Boc Ala Met Oh

Reactions Involving the Carboxyl Group

The carboxylic acid moiety of the methionine residue is a primary site for reactions aimed at elongating the peptide chain from the C-terminus.

Esterification and Amidation

The carboxyl group of Boc-Ala-Met-OH can undergo esterification to form various esters, such as methyl or benzyl (B1604629) esters. This is often achieved by reacting the dipeptide with the corresponding alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). lookchem.com For instance, Boc-amino acids can be esterified by refluxing with an excess of the amino acid in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA). csic.es Another method involves the use of the cesium salt of the Boc-amino acid. chempep.com

Amidation, the formation of an amide bond, is a cornerstone of peptide synthesis. The carboxyl group of this compound can be coupled with the amino group of another amino acid or peptide. This reaction is typically facilitated by activating the carboxyl group with coupling reagents. Common reagents include carbodiimides (like DCC) often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. researchgate.netmdpi.com Other effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). rsc.org These reactions are usually carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive (if common) | Typical Solvent | Key Features |

|---|---|---|---|

| DCC | HOBt, HONB | DCM, DMF | Cost-effective, but can lead to dicyclohexylurea (DCU) byproduct formation. csic.esresearchgate.netmdpi.com |

| EDC | HOBt | Water, DMF | Water-soluble carbodiimide, simplifying byproduct removal. rsc.orgnih.gov |

| HATU | DIEA | DMF | Highly efficient, rapid coupling. rsc.org |

| PyBOP | DIEA | DMF | Effective for sterically hindered couplings. rsc.org |

Activation for Further Peptide Elongation

For the synthesis of longer peptides, the carboxyl group of this compound must be activated to facilitate the formation of a new peptide bond with the N-terminus of an incoming amino acid. mdpi.com This activation is the initial step in the coupling process. The activated intermediate, often an active ester or a symmetric anhydride (B1165640), is then susceptible to nucleophilic attack by the amino group of the next amino acid in the sequence. mdpi.com

The choice of activation method and coupling reagents is critical to ensure high yields and to prevent racemization, particularly at the methionine residue. researchgate.net The use of additives like HOBt or its derivatives is a common strategy to suppress this unwanted side reaction. researchgate.net

Reactions Involving the N-terminal Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the N-terminal amine of the alanine (B10760859) residue. americanpeptidesociety.org Its selective removal is a key step in stepwise peptide synthesis, allowing for the elongation of the peptide chain at the N-terminus. genscript.com

Selective Deprotection Mechanisms

The Boc group is typically removed under acidic conditions. americanpeptidesociety.org The most common reagent for this purpose is trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (DCM). chempep.commasterorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.comcommonorganicchemistry.com

The tert-butyl cation generated during deprotection can potentially react with nucleophilic side chains, such as the thioether in methionine. peptide.comacsgcipr.org To prevent this side reaction, scavengers like dithiothreitol (B142953) (DTT) or thioanisole (B89551) are often added to the deprotection solution. peptide.comnih.gov

While strong acids like TFA are most common, other acidic reagents can also be employed for Boc deprotection. These include hydrochloric acid (HCl) in various solvents and Lewis acids such as trimethylsilyl (B98337) bromide (TMSBr) or tin(IV) chloride (SnCl4). nih.govacsgcipr.org The choice of deprotection reagent can be influenced by the presence of other acid-sensitive groups within the peptide. acsgcipr.org Some studies have shown that the kinetics of Boc deprotection can have a second-order dependence on the acid concentration. acs.org

Table 2: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Trifluoroacetic acid (TFA) | 50% in DCM | Standard and highly effective method. chempep.com |

| Hydrochloric acid (HCl) | Various solvents | Alternative to TFA. masterorganicchemistry.com |

| Trimethylsilyl bromide (TMSBr) | With thioanisole/TFA | Part of a two-step deprotection/cleavage procedure. nih.gov |

| Lewis Acids (e.g., SnCl4, ZnBr2) | Aprotic solvents | Can offer selectivity in the presence of other acid-sensitive groups. acsgcipr.org |

Post-Deprotection Functionalization of the Amino Group

Once the Boc group is removed, the newly exposed N-terminal amino group of the Ala-Met dipeptide is available for further functionalization. The most common reaction is the coupling with another Boc-protected amino acid to extend the peptide chain. genscript.com This is a repetitive cycle in solid-phase peptide synthesis (SPPS), where deprotection is followed by coupling until the desired peptide sequence is assembled. peptide.com

Beyond standard peptide elongation, the free amine can be modified in various ways. For example, it can be acylated with different carboxylic acids to introduce specific moieties, or it can be used as a starting point for the synthesis of peptidomimetics. sigmaaldrich.com Site-selective functionalization of C(sp3)–H bonds at the N-terminus of peptides has also been demonstrated, showcasing advanced modification strategies. acs.org

Reactivity of Amino Acid Side Chains

The side chains of both alanine and methionine in this compound have distinct reactivities that must be considered during peptide synthesis.

The methyl side chain of alanine is a non-polar, aliphatic group and is generally considered non-reactive. wikipedia.org It does not typically participate in side reactions during peptide synthesis. bibliomed.org Due to its inert nature, the alanine side chain rarely requires protection. americanpeptidesociety.org In fact, alanine is often used in "alanine scanning" mutagenesis to replace other amino acid residues to probe their functional importance, precisely because its side chain is unlikely to introduce new chemical interactions. wikipedia.org

In contrast, the thioether side chain of methionine is susceptible to oxidation and alkylation, especially under acidic conditions. peptide.comacs.org The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. peptide.com This oxidation can occur during the repetitive acidolytic deprotection of the Boc group or during the final cleavage from a solid support in SPPS. acs.orgpeptide.com To minimize oxidation, scavengers such as dimethyl sulfide (B99878) or dithiothreitol (DTT) are often included in the cleavage cocktails. peptide.compeptide.com

The methionine side chain can also be alkylated by the tert-butyl cations generated during Boc deprotection, leading to the formation of a sulfonium (B1226848) salt. acs.orgresearchgate.net This side reaction is a greater concern in Boc-based SPPS compared to Fmoc-based strategies due to the repeated exposure to acidic conditions. acs.org The use of scavengers is also effective in mitigating this unwanted alkylation. researchgate.net In some cases, methionine sulfoxide is intentionally used in the synthesis, and the peptide is later reduced to the native form. peptide.compeptide.com

Alanine Side Chain Modifications

The alanine residue in this compound features a simple methyl group as its side chain, which is generally considered non-reactive under standard peptide synthesis conditions. peptide.com However, recent advancements in C-H functionalization have enabled the modification of this seemingly inert side chain.

Post-assembly modification of peptides through β-C(sp³)–H arylation of alanine residues provides an efficient method for accessing functionalized peptides. acs.orgacs.org This approach is a powerful alternative to traditional methods that rely on the synthesis of peptides from pre-functionalized amino acid building blocks. acs.org Challenges in this area include the inhibitory effect of secondary amides in the peptide backbone on palladium-catalyzed C(sp³)–H functionalization. acs.orgnih.gov To overcome this, ligand-enabled, bidentate auxiliary-assisted methods have been developed that are tolerant of these secondary amides, allowing for the position-specific modification of alanine at the C-terminus of peptides ranging from tri- to dodecapeptides. acs.orgacs.org

Furthermore, the presence of a nearby histidine residue can direct the β-C(sp³)–H functionalization of alanine at various internal positions within a peptide chain. nih.govresearchgate.net This strategy has been successfully used to conjugate peptides with a range of functional molecules, including dipeptides. nih.gov

While direct modification of the alanine side chain in the context of the dipeptide this compound is not extensively documented, the principles established for larger peptides suggest potential pathways for its derivatization. For instance, Boc-Ala-OH itself is a precursor in the synthesis of N-propargylalanine, which is then used to create N-(3-aryl)propylated alanine residues.

Methionine Thioether Reactivity (e.g., Oxidation, Alkylation)

The thioether side chain of the methionine residue in this compound is a key site of chemical reactivity, being particularly susceptible to oxidation and alkylation. acs.orgoup.com

Oxidation: The methionine thioether can be readily oxidized to form methionine sulfoxide (Met(O)) and further to methionine sulfone (Met(O₂)). iris-biotech.depeptide.com This oxidation can occur under acidic conditions, such as during the trifluoroacetic acid (TFA)-based cleavage step in solid-phase peptide synthesis (SPPS), or even through exposure to atmospheric oxygen. acs.orgiris-biotech.depeptide.com The oxidation to methionine sulfoxide introduces a new chiral center, resulting in two diastereomers. iris-biotech.de

In some synthetic strategies, methionine sulfoxide is intentionally used in place of methionine, especially if the residue is highly prone to oxidation. peptide.com The resulting oxidized peptide can be purified and then reduced back to the native methionine form. peptide.com Reagents such as dithiothreitol (DTT) can be added to cleavage mixtures to suppress oxidation. peptide.com

Alkylation: The methionine thioether is a reactive nucleophile, especially at low pH, making it prone to alkylation. acs.org In the context of Boc-based peptide synthesis, S-alkylation (specifically tert-butylation) is a significant side reaction that can occur during the removal of the Boc protecting group in each cycle and during the final cleavage from the resin. acs.org The resulting sulfonium salt is an impurity that can be difficult to remove. researchgate.net The rate of alkylation can be influenced by temperature, with higher temperatures generally leading to a greater amount of by-products. acs.org To minimize alkylation, scavengers are often included in the cleavage solutions. researchgate.net

Table 1: Reactivity of the Methionine Thioether in this compound

| Transformation | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Oxidation | Acidic conditions (e.g., TFA), atmospheric oxygen | Methionine sulfoxide (Met(O)), Methionine sulfone (Met(O₂)) | Oxidation to Met(O) creates a new chiral center. Can be reversed with reducing agents. |

| Alkylation | Acidic conditions, presence of alkylating agents (e.g., tert-butyl cations) | Sulfonium salt | A common side reaction in Boc-based peptide synthesis. |

Derivatization for Specialized Research Applications

This compound and similar dipeptides serve as valuable starting materials for the synthesis of more complex molecules with specialized applications in research, particularly in the fields of peptidomimetics and mechanistic studies.

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. mdpi.com Boc-protected dipeptides are key building blocks in the synthesis of these molecules. nih.gov For example, Boc-protected amino acids and dipeptides can be coupled to other molecules to create conjugates with potential therapeutic applications. nih.gov

One approach involves the use of a polymer-bound Boc-linker for the solid-phase synthesis of peptidomimetics. nih.gov5z.com This method allows for the C-terminal modification of amino acids to create isosteric moieties that can mimic the transition state of amide bond hydrolysis. 5z.com Boc-Ala-OH has been used in the one-pot synthesis of hybrid tripeptidomimetics that contain both amide and imide functionalities.

The synthesis of peptidomimetics often involves creating non-natural peptide bonds or cyclic structures to constrain the conformation of the molecule. acs.org For instance, bicyclic reverse-turn peptidomimetics can be synthesized from Boc-protected dipeptides through selective anodic amide oxidation. acs.org These constrained structures are designed to mimic the secondary structural features of bioactive peptides, such as β-turns. acs.org

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled peptides are invaluable tools for a variety of research applications, including mechanistic studies, metabolic tracing, and pharmacokinetic analysis. creative-peptides.comnih.gov this compound can be synthesized using isotopically labeled amino acids, such as those containing ¹³C or ¹⁵N, to produce a labeled dipeptide. creative-peptides.com

These labeled analogues can then be incorporated into larger peptides or used in assays to probe biological processes. nih.gov For example, fluorescently labeled dipeptides can be used for real-time visualization and tracking in cellular imaging and biosensing applications. creative-peptides.com Dipeptide synthesis assays are also employed to study the incorporation of non-canonical amino acids into peptides, providing mechanistic insights into protein synthesis. nih.gov

Deuterium-labeling studies are another powerful technique for elucidating reaction mechanisms. ethz.ch By selectively replacing hydrogen atoms with deuterium, researchers can track the fate of specific atoms during a chemical or enzymatic transformation. For instance, deuterium-labeled substrates have been used to investigate the mechanism of radical S-adenosyl methionine enzymes involved in post-translational modifications. ethz.ch

Strategic Utilization of Boc Ala Met Oh in Advanced Synthetic Chemistry

Precursor for Oligo- and Polypeptide Synthesis

The primary application of Boc-Ala-Met-OH lies in its use as a precursor for the synthesis of longer peptide chains. The Boc (tert-butoxycarbonyl) group serves as a temporary shield for the N-terminal amine, preventing unwanted side reactions during the formation of peptide bonds. ontosight.aipeptide.com This protecting group is stable under various coupling conditions but can be selectively removed with mild acid, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain. bachem.comiris-biotech.de

This compound is instrumental in the methodical construction of peptides with precisely defined sequences. In a typical synthetic strategy, the carboxyl group of this compound is activated and then coupled with the free amino group of another amino acid or peptide fragment. ontosight.ainih.gov Following the coupling reaction, the Boc group is cleaved to expose a new N-terminal amine, ready for the next coupling cycle. This iterative process allows for the controlled, residue-by-residue assembly of a target polypeptide. bachem.com The presence of the methionine residue within the dipeptide unit can be of particular importance for the biological activity or structural properties of the final peptide. For instance, Boc-protected di- and tripeptides are employed to build larger sequences, and the choice of each unit is critical for the final structure and function. nih.gov

The utility of Boc-protected amino acids and dipeptides extends to both solution-phase and solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, which simplifies the purification process after each coupling and deprotection step. google.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classic and effective combination used in solution synthesis. bachem.com

In the synthesis of large proteins, the stepwise addition of single amino acids can be inefficient. An alternative and often more effective approach is fragment condensation, where pre-synthesized peptide fragments are coupled together. acs.org this compound can be incorporated into a peptide fragment which is then used in a solid-phase fragment condensation strategy. In this method, a peptide fragment with a free N-terminus, attached to a solid support, is coupled with a protected peptide fragment in solution. researchgate.net

For this to be successful, the C-terminal carboxyl group of the solution-phase fragment must be activated, and the coupling conditions must be optimized to ensure high yields and minimize side reactions like racemization. researchgate.netoup.com The use of dipeptide units like this compound can be advantageous in fragment condensation as it reduces the number of coupling steps required to build the full-length peptide on the resin. google.com

Solution-phase peptide synthesis remains a powerful technique, particularly for large-scale production and for sequences that are difficult to assemble on a solid support. bachem.com In this approach, protected amino acids and peptide fragments are coupled in an appropriate solvent. This compound is well-suited for this method. For example, a synthetic strategy might involve the coupling of two dipeptide units, where one, such as a derivative of this compound, has a free carboxyl group, and the other has a free amino group. nih.gov

The synthesis of the natural cyclic tetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl) exemplifies this approach, where the molecule was conceptually split into two dipeptide units, Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe, which were then coupled in solution. nih.gov Similarly, the synthesis of sarcodactylamide involved the coupling of two tetrapeptide units, which were themselves formed from the coupling of Boc-protected dipeptides. nih.gov The choice of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt), is crucial to facilitate the reaction and suppress racemization. tandfonline.comias.ac.in

Application in Solid-Phase Fragment Condensation

Building Block for Macrocyclic Peptides

Macrocyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound can serve as a component of the linear precursor that is subsequently cyclized to form a macrocyclic structure.

The synthesis of macrocyclic peptides involves the formation of a peptide bond between the N- and C-termini of a linear precursor or between side chains. The linear peptide fragment containing the Ala-Met sequence is first synthesized, often using the methods described above. After the removal of the terminal protecting groups, the cyclization reaction is performed. nih.gov

The success of a macrocyclization reaction is highly dependent on the peptide sequence and the reaction conditions. uni-kiel.de The linear precursor must be able to adopt a conformation that brings the reactive ends into proximity. The incorporation of turn-inducing elements can facilitate a more efficient cyclization. uni-kiel.de While specific examples detailing the cyclization of a fragment derived directly from this compound are not prevalent in the provided search results, the general principles of peptide macrocyclization are well-established. Strategies such as using pseudo-prolines or N-methyl amino acids can induce turns to favor cyclization. uni-kiel.de The final cyclization step can be achieved through various methods, including the use of pentafluorophenyl esters to activate the C-terminus. nih.gov

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Beyond peptide synthesis, the inherent chirality of the amino acids in this compound presents potential for its use in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral product.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to form a product with a specific stereochemistry. sfu.caresearchgate.net After the reaction, the auxiliary is removed. While there are many examples of chiral auxiliaries derived from single amino acids, the use of a dipeptide like this compound as a chiral auxiliary is less common but conceptually feasible. tcichemicals.comdokumen.pub The defined spatial arrangement of the alanine (B10760859) and methionine side chains could influence the stereochemical outcome of a reaction at a prochiral center.

In a similar vein, chiral ligands are used to modify metal catalysts for asymmetric catalysis. These ligands coordinate to the metal center and create a chiral environment that directs the catalytic transformation. Peptides and their derivatives have been successfully used as ligands in a variety of asymmetric reactions, including reductions and carbon-carbon bond-forming reactions. sigmaaldrich.comnih.gov For example, pseudo-dipeptides have been used as ligands for the ruthenium-catalyzed asymmetric reduction of ketones. sigmaaldrich.com A dipeptide fragment derived from this compound could potentially be modified to act as a chiral ligand, where the side chains of alanine and methionine contribute to the chiral environment around a catalytic metal center. However, specific research findings detailing the application of this compound itself as a chiral auxiliary or ligand are not prominent in the available data.

Employment in Stereoselective Transformations

The primary role of this compound in stereoselective transformations is not as a catalyst or chiral auxiliary, but as a stereochemically defined building block. The compound possesses two fixed chiral centers derived from its constituent L-amino acids. The strategic application of this compound lies in its use during peptide synthesis, which is itself a series of highly stereoselective transformations.

The Boc protecting group on the N-terminus of the alanine residue is crucial for this process. masterorganicchemistry.com It deactivates the nucleophilicity of the amine, preventing self-polymerization or uncontrolled coupling reactions. masterorganicchemistry.comacs.org This allows for the selective activation of the C-terminal carboxylic acid of the methionine residue, enabling it to react with the amino group of another amino acid or peptide fragment. This controlled, stepwise elongation ensures that the pre-existing stereochemistry of both the alanine and methionine residues is faithfully transferred to the final, larger peptide chain without epimerization. masterorganicchemistry.comrsc.org

The reduction of N-Boc halomethyl ketones to form amino alcohols is a known stereoselective process where the Boc group influences the stereochemical outcome. montclair.edu While not a direct application of this compound, this principle highlights the role of the Boc group in guiding stereoselectivity. In the context of this compound, its use ensures the integrity of the peptide backbone, a fundamental requirement for creating biologically active molecules with specific three-dimensional conformations.

Scaffolds for the Synthesis of Complex Organic Molecules

While a simple dipeptide is not a scaffold in itself, this compound serves as a fundamental component for the bottom-up construction of elaborate molecular scaffolds. mdpi.com Amino acids and peptides are increasingly used as versatile, biocompatible hubs for creating multifunctional molecules. mdpi.com In this context, this compound can be strategically employed to introduce a specific dipeptide unit into a larger, architecturally complex molecule, such as a macrocyclic peptide or a dendrimer.

The synthesis of such scaffolds often involves a combination of solution-phase and solid-phase peptide synthesis (SPPS) techniques. unibe.ch this compound, with its protected N-terminus and free C-terminus, is ideally suited for these synthetic routes. It can be coupled to a resin or another molecular hub, followed by the removal of the acid-labile Boc group to allow for further chain elongation. nih.gov This process can be repeated iteratively to build complex, branched, or cyclic peptide structures. For instance, the Ala-Met sequence could be incorporated into a bicyclic peptide scaffold, where the peptide loops are designed to constrain the molecule into a specific, biologically active conformation. unibe.ch

Hybrid molecules, which combine peptidic components with non-natural moieties, are a significant area of drug discovery. This compound is a valuable precursor for the synthesis of such hybrid structures, including peptidomimetics and peptide-heterocycle chimeras. nih.gov Peptidomimetics often aim to replicate the biological activity of a native peptide while improving properties like metabolic stability and bioavailability. nih.gov

The synthesis of these hybrids relies on the orthogonal protection strategies common in peptide chemistry. The Boc group of this compound can be selectively removed under acidic conditions without affecting other protecting groups that may be present on a non-peptidic part of the molecule. masterorganicchemistry.com This allows the free amine of the alanine residue to be coupled with a variety of organic molecules, such as heterocyclic drugs, imaging agents, or hydrocarbon linkers, to create a final hybrid compound. The methionine residue, with its thioether side chain, also offers a potential site for selective modification in more advanced synthetic designs.

The development of conjugates, particularly peptide-drug conjugates (PDCs), represents a major application for peptide building blocks like this compound. PDCs are a class of targeted therapeutics that use a peptide sequence to deliver a potent cytotoxic drug specifically to cancer cells, thereby reducing systemic toxicity. The peptide component often targets a receptor that is overexpressed on the tumor cell surface.

This compound can be used as a dipeptide fragment during the synthesis of the peptide portion of a PDC. The peptide chain is typically assembled on a solid support, and the this compound unit can be introduced either through sequential coupling of Boc-Ala-OH and then Boc-Met-OH, or by coupling the pre-formed this compound dipeptide. The latter approach can improve efficiency and reduce the risk of side reactions during the synthesis of long peptide chains. Once the full peptide is synthesized, it is cleaved from the resin, conjugated to a linker and a payload (the drug), and purified to yield the final PDC.

The table below illustrates the components of a hypothetical Peptide-Drug Conjugate where a targeting peptide containing the Ala-Met sequence could be utilized.

| Component | Example | Function | Potential Role of this compound |

| Targeting Peptide | A peptide targeting a tumor-specific receptor (e.g., a somatostatin (B550006) analogue) | Binds to receptors overexpressed on cancer cells, providing specificity. | Serves as a key building block for the synthesis of the peptide sequence. |

| Linker | Valine-Citulline (Val-Cit) PABC | An enzymatically cleavable unit that releases the payload inside the target cell. | Coupled to the N- or C-terminus of the peptide sequence during synthesis. |

| Payload (Drug) | Monomethyl Auristatin E (MMAE) | A potent cytotoxic agent that induces apoptosis in the cancer cell upon release. | The peptide synthesized using this compound acts as the delivery vehicle for this payload. |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Boc-Ala-Met-OH. It provides detailed information about the chemical environment of each atom, enabling the confirmation of the desired molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the signals corresponding to the peptide backbone and the amino acid side chains. nih.govnih.gov In a typical ¹H NMR spectrum of a dipeptide like this compound, distinct regions reveal the various proton environments. chemrxiv.org The amide protons usually appear as doublets in the downfield region, while the α-protons of the alanine (B10760859) and methionine residues resonate at characteristic chemical shifts. The side chain protons, including the methyl group of alanine and the methylene (B1212753) and methyl groups of methionine, can also be clearly identified.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. chemrxiv.orgrsc.orgumich.eduspectrabase.com The carbonyl carbons of the Boc protecting group and the peptide bond appear at the most downfield shifts. The α-carbons and the carbons of the side chains have distinct chemical shifts that allow for their unambiguous assignment. For instance, the nine equivalent methyl carbons of the tert-butoxycarbonyl (Boc) group typically show a strong signal around 28 ppm. mdpi.com

Below are interactive tables summarizing typical chemical shift ranges for the protons and carbons in this compound, based on analogous structures and general peptide NMR data.

Interactive Table: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Alanine Residue (Ala) | Methionine Residue (Met) | Boc Group |

| NH | ~7.0-8.5 ppm (d) | ~7.0-8.5 ppm (d) | - |

| α-H | ~4.0-4.5 ppm (q) | ~4.2-4.7 ppm (m) | - |

| β-H | ~1.3-1.5 ppm (d) | ~1.8-2.2 ppm (m) | - |

| γ-H | - | ~2.4-2.7 ppm (t) | - |

| ε-CH₃ | - | ~2.0-2.2 ppm (s) | - |

| (CH₃)₃ | - | - | ~1.4 ppm (s) |

Note: Chemical shifts (δ) are in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Alanine Residue (Ala) | Methionine Residue (Met) | Boc Group |

| C=O (Peptide) | - | ~170-175 ppm | - |

| C=O (Boc) | - | - | ~155-157 ppm |

| Cα | ~49-52 ppm | ~51-54 ppm | - |

| Cβ | ~17-20 ppm | ~30-33 ppm | - |

| Cγ | - | ~29-32 ppm | - |

| Cε (S-CH₃) | - | ~14-16 ppm | - |

| C(CH₃)₃ | - | - | ~80-82 ppm |

| C(CH₃)₃ | - | - | ~28-29 ppm |

To confirm the sequence and establish through-bond connectivities, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY spectra would show correlations between the NH and α-H of each residue, and between the α-H and β-H of both alanine and methionine. It also helps trace the connectivity within the methionine side chain from the β-protons to the γ-protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded protons and carbons. columbia.edu This is crucial for definitively assigning the carbon signals based on their attached, and usually already assigned, protons. For example, the α-H signal of alanine will show a cross-peak with its corresponding α-C signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key for establishing long-range (2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for confirming the peptide bond linkage. A crucial correlation would be observed between the NH proton of methionine and the carbonyl carbon of alanine, confirming the Ala-Met sequence. Similarly, correlations between the protons of the Boc group and its carbonyl carbon, as well as the α-carbon of alanine, confirm the attachment of the protecting group.

These 2D NMR techniques, when used in combination, provide an unambiguous and detailed picture of the molecular structure of this compound, confirming the amino acid sequence and the presence of the N-terminal protecting group.

The conformation of peptides in solution can be influenced by factors such as the solvent and the nature of the amino acid residues. iiserpune.ac.in NMR spectroscopy is a powerful tool to study these conformational preferences. rsc.org For Boc-protected amino acids and peptides, the urethane (B1682113) amide bond can exist in both cis and trans conformations, in contrast to the strong preference for the trans conformation in most peptide bonds. researchgate.net The relative populations of these conformers can be determined by integrating the corresponding signals in the NMR spectrum.

Furthermore, temperature-dependence studies of amide proton chemical shifts can provide insights into the extent of their involvement in intramolecular hydrogen bonding. A small temperature coefficient for an amide proton suggests it is shielded from the solvent, possibly due to its participation in a hydrogen bond, which can indicate the presence of stable secondary structures like β-turns. iiserpune.ac.in While a dipeptide is short, the bulky Boc group can influence the local conformation. researchgate.net

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of this compound and to confirm its amino acid sequence through fragmentation analysis. nih.govchemrxiv.orgrsc.orgiiserpune.ac.in

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. iiserpune.ac.in This precision allows for the determination of the elemental composition of this compound, distinguishing it from other molecules with the same nominal mass. The experimentally determined mass is compared to the calculated exact mass based on the molecular formula (C₁₃H₂₄N₂O₅S), providing strong evidence for the correct identity of the compound.

Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 321.1484 | Typically within 5 ppm |

| [M+Na]⁺ | 343.1304 | Typically within 5 ppm |

Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence of the dipeptide. nih.goviiserpune.ac.in In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds, primarily the peptide bond. acs.org

The fragmentation of peptides typically produces a series of 'b' and 'y' ions. The 'b' ions contain the N-terminus, while the 'y' ions contain the C-terminus. The characteristic loss of the bulky Boc group (as isobutylene, 56 Da, or the entire group, 100 Da) is also a common fragmentation pathway for Boc-protected peptides. researchgate.net Observing the b₁ ion (corresponding to Boc-Ala) and the y₁ ion (corresponding to Met-OH) would provide definitive confirmation of the Ala-Met sequence.

Table: Expected Major Fragment Ions in MS/MS of this compound

| Fragment Ion | Structure | Calculated m/z |

| b₁ | Boc-Ala- | 160.10 |

| y₁ | H-Met-OH | 150.05 |

| [M+H-C₄H₈]⁺ | [M+H-56]⁺ | 265.09 |

| [M+H-Boc]⁺ | [M+H-100]⁺ | 221.09 |

The systematic analysis of these fragment ions allows for the complete and confident structural confirmation of this compound. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the purification and analysis of peptides and their derivatives. Various methods are employed to assess the purity of this compound, isolate it from reaction mixtures, and determine its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. In peptide synthesis, HPLC is routinely used to monitor the progress of reactions and to assess the purity of the final products. ajpamc.com

For analytical purposes, reversed-phase HPLC (RP-HPLC) is commonly utilized. A typical system might employ a C18 column with a gradient elution system. rsc.org For instance, a mobile phase consisting of a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is effective for separating peptides and related impurities. rsc.org The TFA acts as an ion-pairing agent, improving peak shape and resolution. Detection is often performed using a UV detector, typically at wavelengths of 220 nm or 254 nm, where the peptide bond absorbs. phenomenex.com

Preparative HPLC uses similar principles but on a larger scale to isolate the target compound. The conditions are optimized to maximize throughput and yield while maintaining high purity. The purity of the collected fractions is then confirmed by analytical HPLC.

Table 1: Illustrative HPLC Parameters for Boc-Amino Acid Analysis

| Parameter | Setting |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

| Temperature | Ambient |

This table presents a general set of parameters; specific conditions would be optimized for this compound.

Chiral Chromatography for Enantiomeric Purity Determination

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of building blocks like this compound is critical. Chiral chromatography is the method of choice for separating enantiomers and determining the enantiomeric excess (ee) of the desired L-L dipeptide.

Various chiral stationary phases (CSPs) are available for the separation of N-protected amino acids and peptides. sigmaaldrich.com Polysaccharide-based CSPs and zwitterionic ion-exchange CSPs have proven to be particularly effective. phenomenex.commdpi.com For example, CHIRALPAK® ZWIX(+) and ZWIX(-) columns, which are based on cinchona alkaloid-derived zwitterionic selectors, can resolve a wide range of underivatized and N-protected amino acids and small peptides. chiraltech.com The mobile phase for these separations often consists of a mixture of methanol (B129727) and water with additives like formic acid (FA) and diethylamine (B46881) (DEA) to facilitate the ion-exchange mechanism. hplc.eu The ability to separate the L-L, D-D, L-D, and D-L stereoisomers allows for precise quantification of the enantiomeric purity. chromatographytoday.com

Table 2: Chiral HPLC Systems for Amino Acid Derivative Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Elution Order Example (for Fmoc-Met-OH) |

| CHIRALPAK ZWIX(+) | H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | D < L |

| CHIRALPAK ZWIX(-) | H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | L < D |

| CHIROBIOTIC T | Methanol/Water mixtures | Varies by analyte |

| Lux Cellulose-1 | Acetonitrile/Water + 0.1% TFA | Varies by analyte |

Data adapted from technical notes and databases. phenomenex.comsigmaaldrich.comhplc.eu Elution order can be influenced by the specific analyte and conditions.

Gel Permeation Chromatography (GPC) for Oligomerization Studies

During peptide synthesis or under certain storage conditions, side reactions such as oligomerization can occur. Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a valuable technique for detecting the presence of higher molecular weight species.

GPC separates molecules based on their hydrodynamic volume in solution. The sample is passed through a column packed with a porous gel. Larger molecules, such as dimers or trimers of this compound, are excluded from the pores and elute earlier, while the smaller monomeric dipeptide can penetrate the pores and elutes later. This allows for the identification and quantification of oligomeric impurities. Studies on similar N-Boc-tripeptides have utilized GPC to monitor thermal reactions and the formation of polypeptides, demonstrating the technique's utility in assessing the stability and purity of peptide precursors. researchgate.netresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides detailed information about the chemical bonding and functional groups within a molecule. For this compound, FTIR is used to confirm the presence of key structural features and to study its conformational properties. acs.org

Analysis of Amide I and Amide II Bands

The amide I and amide II bands are the most prominent and structurally sensitive vibrations in the infrared spectrum of a peptide. leibniz-fli.de

The Amide I band , appearing in the region of 1600–1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide backbone. leibniz-fli.demdpi.com Its exact frequency is highly sensitive to the peptide's secondary structure and hydrogen-bonding patterns. For dipeptides, this band provides insight into the conformation around the peptide bond.

The Amide II band , found between 1510 and 1580 cm⁻¹, is more complex. leibniz-fli.de It arises mainly from the in-plane N-H bending vibration (40-60%) coupled with the C-N stretching vibration (18-40%). leibniz-fli.deresearchgate.net The position and shape of the Amide II band are also conformationally sensitive and can be affected by hydrogen bonding. pitt.edu In some cases, the Amide II band may appear as a doublet, indicating the presence of different conformers in the sample. pitt.edu

The analysis of these two bands is crucial for confirming the peptide linkage and gaining information about the local molecular environment. acs.org

Characterization of Functional Groups

Beyond the amide bands, the FTIR spectrum of this compound displays characteristic absorptions corresponding to its other functional groups. These serve as a fingerprint for the molecule's identity.

Boc Protecting Group: The tert-butoxycarbonyl group exhibits strong C=O stretching vibrations, typically around 1700-1720 cm⁻¹, and C-O stretching vibrations.

Carboxylic Acid: The C-terminal carboxyl group shows a characteristic C=O stretching band, often overlapping with the amide I band, and a broad O-H stretching band in the 2500-3300 cm⁻¹ region.

Aliphatic C-H: Stretching vibrations from the methyl and methylene groups of the alanine and methionine side chains, as well as the Boc group, appear in the 2850-3000 cm⁻¹ range.

N-H Stretch: The N-H stretching vibration of the amide group is observed around 3300-3500 cm⁻¹.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |